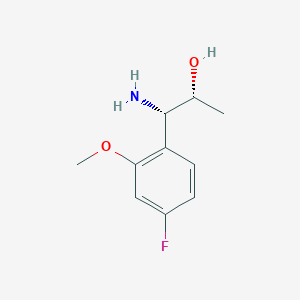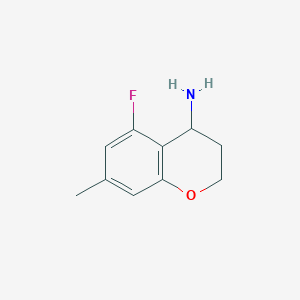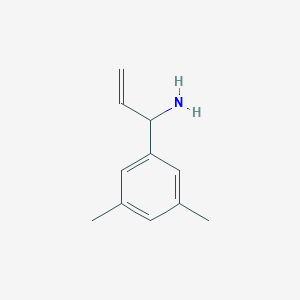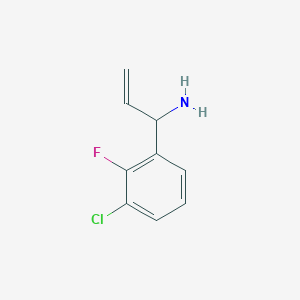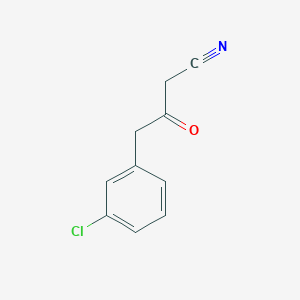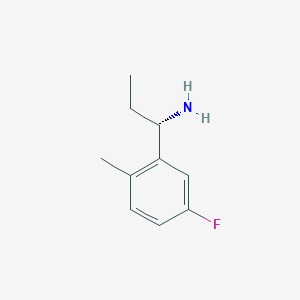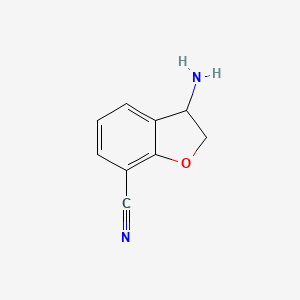![molecular formula C14H18O2 B15237745 (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)
(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenyl-2-oxabicyclo[222]octan-4-YL)methanol is a chemical compound with the molecular formula C14H18O2 It is a derivative of the oxabicyclo[222]octane structure, which is known for its unique three-dimensional framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is favored for its efficiency and the high yield of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodocyclization reactions under controlled conditions to ensure purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions: (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Studied for its potential therapeutic effects and as a scaffold in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol involves its interaction with specific molecular targets. The oxabicyclo[2.2.2]octane core can enhance the physicochemical properties of drugs, such as increased water solubility and metabolic stability . This compound can modulate biological pathways by acting as a bioisostere, thereby influencing the activity of enzymes and receptors.
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentane: Known for its compact structure and use as a phenyl ring replacement.
Cubane: Another phenyl ring bioisostere with unique stability properties.
Bicyclo[2.2.2]octane: Shares a similar core structure but lacks the oxygen atom present in oxabicyclo[2.2.2]octane.
Uniqueness: (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol stands out due to its enhanced physicochemical properties, such as improved solubility and stability, making it a valuable compound in drug design and materials science .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and properties make it a compound of great interest for further research and development.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(1-phenyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol |
InChI |
InChI=1S/C14H18O2/c15-10-13-6-8-14(9-7-13,16-11-13)12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
Clave InChI |
QNPCJSMKTRDTDJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(CO2)CO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


